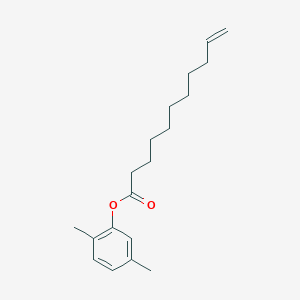

2,5-Dimethylphenyl 10-undecenoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dimethylphenyl 10-undecenoate is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Polymer Chemistry

Synthesis of Biobased Polyesters:

One of the significant applications of 2,5-Dimethylphenyl 10-undecenoate is in the synthesis of biobased polyesters. It serves as a promising monomer for the production of polyesters through transesterification reactions. A study highlighted the use of a Cu-deposited V2O5 catalyst for the transesterification of ethyl-10-undecenoate (a derivative of castor oil) with diols, yielding 1,ω-dienes that can be polymerized to form polyesters. This method demonstrated high selectivity and activity over multiple runs, indicating its potential for sustainable polymer production from renewable resources .

ADMET Polymerization:

The compound can also be utilized in Acyclic Diene Metathesis (ADMET) polymerization. This process involves the polymerization of unsaturated fatty acid esters like 10-undecenoate to create polymers with desirable properties. The versatility of this compound allows it to participate in various reaction pathways, making it a valuable building block in polymer synthesis .

Catalysis

Transesterification Reactions:

In addition to its role in polymer synthesis, this compound is involved in transesterification reactions that convert vegetable oils into biodiesel and other valuable chemicals. The use of metal oxide catalysts has been explored to enhance the efficiency and selectivity of these reactions. For instance, studies have shown that using a Cu-deposited V2O5 catalyst can effectively transesterify ethyl-10-undecenoate with various alcohols, leading to high yields of desired products .

Chromatography

Chiral Stationary Phases:

The compound has been investigated for its application in chromatography, specifically as part of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). Research indicates that immobilized polysaccharide-based CSPs incorporating 10-undecenoyl groups exhibit varying degrees of chiral recognition ability depending on their structure and composition. The introduction of 3,5-dimethylphenylcarbamate groups alongside undecenoyl groups on cellulose enhances the chiral recognition capabilities, making these materials suitable for separating enantiomers in complex mixtures .

Table: Summary of Applications

属性

分子式 |

C19H28O2 |

|---|---|

分子量 |

288.4 g/mol |

IUPAC 名称 |

(2,5-dimethylphenyl) undec-10-enoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-12-19(20)21-18-15-16(2)13-14-17(18)3/h4,13-15H,1,5-12H2,2-3H3 |

InChI 键 |

SBDSJOGZFJEOPD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |

规范 SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。